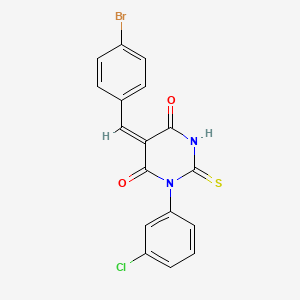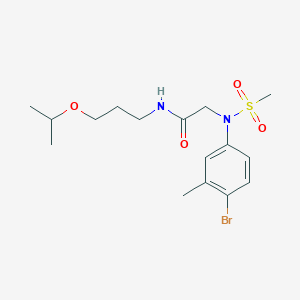![molecular formula C18H20O4 B5236101 4-[2-(3,4-dimethylphenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B5236101.png)
4-[2-(3,4-dimethylphenoxy)ethoxy]-3-methoxybenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-(3,4-dimethylphenoxy)ethoxy]-3-methoxybenzaldehyde, also known as DMEB, is a chemical compound with potential applications in scientific research. This compound is a derivative of vanillin and has been shown to possess a range of biological activities, making it a promising candidate for further investigation. In
Wirkmechanismus
The mechanism of action of 4-[2-(3,4-dimethylphenoxy)ethoxy]-3-methoxybenzaldehyde is not fully understood, but it is thought to involve the inhibition of key enzymes involved in the biological processes that it affects. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators. This compound has also been found to inhibit the growth of bacteria by disrupting the integrity of their cell membranes.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. For example, it has been found to reduce the production of reactive oxygen species, which can cause cellular damage and contribute to the development of various diseases. This compound has also been found to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. In addition, this compound has been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-[2-(3,4-dimethylphenoxy)ethoxy]-3-methoxybenzaldehyde in lab experiments is its relatively low cost and ease of synthesis. Another advantage is its broad range of biological activities, which make it a versatile compound for investigating various biological processes. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to work with in some experiments. In addition, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Zukünftige Richtungen
There are several future directions that could be explored in the research on 4-[2-(3,4-dimethylphenoxy)ethoxy]-3-methoxybenzaldehyde. For example, further investigation is needed to fully understand the mechanism of action of this compound and its potential side effects. In addition, the potential applications of this compound in the development of new therapies for oxidative stress-related diseases and inflammatory disorders should be explored further. Finally, the development of new synthetic methods for this compound could lead to the production of more potent derivatives with improved biological activities.
Synthesemethoden
The synthesis of 4-[2-(3,4-dimethylphenoxy)ethoxy]-3-methoxybenzaldehyde involves the reaction of 3-methoxy-4-hydroxybenzaldehyde with 3,4-dimethylphenol in the presence of an alkali metal hydroxide. This reaction results in the formation of this compound as a yellow crystalline solid. The purity of the product can be confirmed by thin-layer chromatography or high-performance liquid chromatography.
Wissenschaftliche Forschungsanwendungen
4-[2-(3,4-dimethylphenoxy)ethoxy]-3-methoxybenzaldehyde has been found to have potential applications in a range of scientific research areas. For example, it has been shown to possess antimicrobial activity against a range of bacteria and fungi. This compound has also been found to have antioxidant properties, which could be useful in the development of new therapies for oxidative stress-related diseases. In addition, this compound has been shown to have anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory disorders.
Eigenschaften
IUPAC Name |
4-[2-(3,4-dimethylphenoxy)ethoxy]-3-methoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O4/c1-13-4-6-16(10-14(13)2)21-8-9-22-17-7-5-15(12-19)11-18(17)20-3/h4-7,10-12H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMKWYLFVFLLTLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCOC2=C(C=C(C=C2)C=O)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chlorophenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B5236025.png)
![N-methyl-N-[(2,3,5,6-tetramethylphenyl)sulfonyl]glycine](/img/structure/B5236029.png)
![N-(4-chlorophenyl)-4-[4-(dimethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B5236035.png)


![5-[3-(4-nitrophenyl)-2-propen-1-ylidene]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B5236051.png)


![2-({[(4-bromobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5236063.png)
![1'-(3,4-dimethoxybenzyl)spiro[indene-1,4'-piperidine]](/img/structure/B5236078.png)
![1-bromo-4-[3-(isopropylthio)propoxy]benzene](/img/structure/B5236084.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-[2-(3-fluorophenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5236094.png)

![N-(3-chlorophenyl)-2-[(4-chlorophenyl)thio]propanamide](/img/structure/B5236100.png)